3'-Deoxy-5-fluorouridine

Description

Historical Context of Fluoropyrimidine Antimetabolite Research

The journey of fluoropyrimidine antimetabolites in science began with the pioneering work on 5-fluorouracil (B62378) (5-FU). Synthesized in 1957 by Dushinsky and colleagues, 5-FU was a result of the observation that certain tumors utilized the pyrimidine (B1678525) base uracil (B121893) more readily than normal tissues. aacrjournals.orgnih.govmdpi.com This led to the hypothesis that a modified, or "fraudulent," version of uracil could selectively interfere with tumor cell processes. aacrjournals.orgcancernetwork.com The attachment of a highly electronegative fluorine atom at the 5-position of the uracil ring created a compound that could block the synthesis of thymidylate, a crucial component of DNA, by inhibiting the enzyme thymidylate synthase. aacrjournals.orgwikipedia.orgnih.gov This foundational discovery established 5-FU as a cornerstone in the study of antimetabolite chemotherapy and sparked decades of research into related compounds. aacrjournals.orgmdpi.com

Over the years, extensive research has been dedicated to developing derivatives and prodrugs of 5-FU to enhance its efficacy and broaden its therapeutic window. nih.gov The primary goals of these efforts were to improve oral bioavailability, increase tumor-selective activation, and overcome mechanisms of drug resistance. spandidos-publications.commdpi.com This led to the development of a variety of fluoropyrimidine analogues, including tegafur, capecitabine (B1668275), and doxifluridine (B1684386) (also known as 5'-deoxy-5-fluorouridine). nih.govspandidos-publications.comwikipedia.org Each of these compounds was designed to be converted into the active agent, 5-FU, within the body, often exploiting specific enzymatic pathways that are more active in tumor cells. mdpi.comwikipedia.org The continuous evolution of fluoropyrimidine research highlights a persistent effort to refine and optimize this class of compounds for academic and clinical investigation. mdpi.comnih.gov

Foundational Principles of 3'-Deoxy-5-fluorouridine as a Prodrug Concept

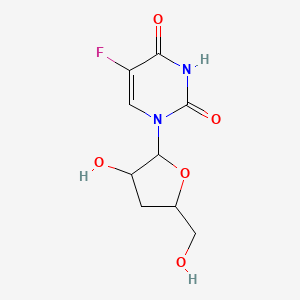

This compound, a synthetic compound, functions as a prodrug, meaning it is an inactive or less active precursor that is metabolized into its active form within the body. wikipedia.orgbiosynth.comnih.gov The core principle behind its design is to deliver the cytotoxic agent, 5-fluorouracil (5-FU), more selectively to target tissues. mdpi.comunimi.it The structure of this compound is a modification of the nucleoside uridine (B1682114), featuring a fluorine atom at the 5-position of the uracil base and lacking a hydroxyl group at the 3'-position of the ribose sugar. biosynth.com

The conversion of this compound to 5-FU is a critical step in its mechanism of action and is catalyzed by the enzyme thymidine (B127349) phosphorylase (TP), also known as pyrimidine nucleoside phosphorylase. wikipedia.orgnih.govunimi.it This enzyme is found in various tissues, but its expression is often significantly higher in many types of tumor cells compared to normal tissues. mdpi.com This differential expression is the cornerstone of the prodrug's intended tumor selectivity. By administering an inactive precursor, the generation of the active, toxic 5-FU is concentrated at the tumor site, theoretically minimizing systemic exposure and associated side effects. mdpi.comresearchgate.net

The enzymatic conversion process involves the cleavage of the glycosidic bond in this compound, releasing the active 5-FU and 2-deoxy-D-ribose-1-phosphate. Once released, 5-FU can then exert its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA. wikipedia.orgnih.govnih.gov This targeted activation strategy is a key area of investigation in the development of fluoropyrimidine-based therapies. mdpi.comwikipedia.org

It is also important to note that this compound (also known as doxifluridine) is itself a metabolite in the activation pathway of another fluoropyrimidine prodrug, capecitabine. mdpi.comhmdb.ca Capecitabine undergoes a three-step enzymatic conversion to 5-FU, with the final step being the conversion of 5'-deoxy-5-fluorouridine to 5-FU by thymidine phosphorylase. spandidos-publications.commdpi.com

Overview of Major Research Avenues for this compound

Research into this compound has primarily focused on its role as a prodrug of 5-fluorouracil (5-FU) and its potential applications in cancer chemotherapy research. One of the central themes of investigation has been the optimization of its delivery and activation. mdpi.comwikipedia.org This includes studies on its oral bioavailability and the factors influencing its conversion to 5-FU, particularly the activity of the enzyme thymidine phosphorylase in tumor tissues. mdpi.comnih.gov

Another significant area of research involves comparative studies with other fluoropyrimidines. researchgate.net Researchers have investigated the efficacy and metabolic pathways of this compound in relation to 5-FU itself, as well as other prodrugs like capecitabine and tegafur. spandidos-publications.comresearchgate.net These studies aim to understand the relative advantages and disadvantages of each compound in different experimental models. For instance, research has explored how the multi-step enzymatic activation of capecitabine, which generates this compound as an intermediate, might offer different selectivity profiles compared to the direct administration of this compound. mdpi.comhmdb.ca

Furthermore, investigations have delved into the mechanisms of cellular response and resistance to this compound. This includes examining how its cytotoxic effects, mediated through the downstream actions of 5-FU, are influenced by cellular factors. nih.gov The primary mechanisms of action, once converted to 5-FU, are the inhibition of thymidylate synthase, which disrupts DNA synthesis, and the incorporation of fraudulent metabolites into RNA and DNA. nih.govnih.gov Research has explored how alterations in these pathways can lead to resistance. mdpi.com Additionally, there has been research into creating new derivatives and combination therapies involving this compound to enhance its activity or overcome resistance. oncoscience.usuzh.ch

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUINSFJQSHMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Structural Modifications of 3 Deoxy 5 Fluorouridine

De Novo Synthesis Pathways for 3'-Deoxy-5-fluorouridine and Related Fluoropyrimidines

The de novo pyrimidine (B1678525) synthesis pathway is a fundamental biochemical route that builds the pyrimidine ring from simpler precursor molecules. This pathway is a key target for the synthesis of fluoropyrimidine drugs. The process begins with precursors like amino acids and bicarbonate, leading to the formation of orotidine (B106555) 5'-monophosphate (OMP). researchgate.netcardiff.ac.uk OMP is then decarboxylated by OMP decarboxylase to yield uridine (B1682114) 5'-monophosphate (UMP), a central pyrimidine nucleotide. researchgate.netcolumbia.edu

The synthesis of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), the core base of this compound, can be achieved through various chemical methods. One common approach involves the direct fluorination of uracil (B121893) or its derivatives. unimi.it For instance, fluorination of uracil can yield 5-FU, which can then be coupled with a modified sugar to form the desired nucleoside. unimi.it Alternative starting materials for the pyrimidine ring include orotic acid, which can undergo a combined fluorination and decarboxylation to produce 5-FU. unimi.it

Once the 5-fluorouracil base is synthesized, it is coupled with a specifically modified sugar moiety. To create this compound, the sugar required is a 3-deoxy-ribofuranose. The coupling of the base with the sugar (glycosylation) is a critical step, often accomplished using a silylated pyrimidine base and an activated sugar derivative to ensure the correct stereochemistry. The synthesis of a related compound, 5'-deoxy-5-fluorouridine (Doxifluridine), for example, involves the condensation of bis(trimethylsilyl)fluorouracil with a 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranoside. drugfuture.comgoogle.com A similar strategy would be employed for the 3'-deoxy analogue, using a suitably protected 3-deoxyribofuranose derivative.

Synthesis of this compound Analogues and Derivatives

Structural modifications of the parent nucleoside are crucial for enhancing biological activity, improving metabolic stability, and fine-tuning pharmacological properties. These modifications can be targeted at the sugar moiety, the pyrimidine base, or through the addition of phosphate (B84403) prodrug groups.

Modification of the sugar portion of the nucleoside can significantly impact its biological profile. A notable example is the synthesis of propargyl derivatives. While specific data on this compound is limited, a well-documented synthesis exists for the closely related 5-fluoro-2'-deoxyuridine (B1346552) (Floxuridine). nih.govresearchgate.net

A series of new 3'-O- and 5'-O-propargyl derivatives of 5-fluoro-2'-deoxyuridine have been synthesized. nih.govresearchgate.net The general strategy involves the propargylation of appropriately protected nucleoside precursors, followed by a deprotection step. nih.gov For instance, to synthesize the 3'-O-propargyl derivative, the 5'-hydroxyl group is first protected. The propargyl group is then introduced at the 3'-position, followed by removal of the protecting group to yield the final product. researchgate.net This approach allows for the creation of nucleoside analogues with terminal alkyne groups, which can be used for further chemical conjugations, such as in "click" chemistry. researchgate.net

Table 1: Synthetic Strategy for Propargyl Derivatives of 5-Fluoro-2'-deoxyuridine

| Step | Description | Starting Material | Product |

| 1 | Protection of the 5'-hydroxyl group | 5-Fluoro-2'-deoxyuridine | 5'-O-Protected-5-fluoro-2'-deoxyuridine |

| 2 | Propargylation at the 3'-position | 5'-O-Protected-5-fluoro-2'-deoxyuridine | 3'-O-Propargyl-5'-O-protected-5-fluoro-2'-deoxyuridine |

| 3 | Deprotection of the 5'-hydroxyl group | 3'-O-Propargyl-5'-O-protected-5-fluoro-2'-deoxyuridine | 3'-O-Propargyl-5-fluoro-2'-deoxyuridine nih.govresearchgate.net |

Altering the heterocyclic base of this compound can lead to new derivatives with different properties. Modifications can include substitutions at various positions on the pyrimidine ring, such as the C6 position. cardiff.ac.ukbiosyn.com The introduction of different functional groups can influence the molecule's interaction with target enzymes and its metabolic fate. For example, the synthesis of duplex drugs, where two nucleoside analogues are linked together, represents a significant base modification strategy. Isomeric duplex drugs linking 2'-deoxy-5-fluorouridine with 3'-C-ethynylcytidine via a phosphodiester bond have been synthesized using the hydrogenphosphonate method. nih.gov Such "double-headed" nucleosides can exhibit drastically altered efficiency and specificity compared to their monomeric counterparts. nih.govbeilstein-journals.org

The phosphoramidate (B1195095) prodrug approach is a key strategy to deliver the monophosphorylated (active) form of a nucleoside analogue into cells, bypassing the often-inefficient initial phosphorylation step. This has been applied to various fluorouridine derivatives.

A series of novel 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine have been synthesized. nih.gov The synthesis involves a two-step process:

Phosphorylation of the parent nucleoside (3'-azido-2',3'-dideoxy-5-fluorouridine) with a phosphorylating agent like 4-chlorophenyl phosphoroditriazolide. nih.gov

Subsequent reaction with an appropriate amine to form the final phosphoramidate derivative. nih.gov

This method has been used to create a library of phosphoramidates with different N-alkyl substituents, including ethyl and propargyl groups, which have shown potent cytotoxic activity. nih.gov Similarly, phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine have also been developed. researchgate.net

Table 2: General Synthesis of Phosphoramidate Derivatives

| Parent Nucleoside | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

| 3'-azido-2',3'-dideoxy-5-fluorouridine nih.gov | 4-chlorophenyl phosphoroditriazolide | Activated phosphate derivative | Various amines (e.g., ethylamine) | 4-chlorophenyl N-alkyl phosphoramidates |

Base Moiety Modifications and Substituted Derivatives

Design and Synthesis of Prodrug Strategies Utilizing this compound

Prodrugs are inactive precursors that are converted into active drugs within the body. This strategy is widely used for fluoropyrimidines to improve oral bioavailability and target drug delivery.

Capecitabine (B1668275) is an orally administered fluoropyrimidine carbamate (B1207046) designed as a prodrug that is ultimately converted to 5-fluorouracil (5-FU). unimi.itcaymanchem.com This multi-step bioactivation pathway involves the intermediate formation of 5'-deoxy-5-fluorouridine (Doxifluridine), a close structural analogue of this compound. unimi.itcaymanchem.com

The bioactivation cascade is a three-enzyme process:

Step 1 (Liver): After oral administration, Capecitabine is absorbed and metabolized in the liver by the enzyme carboxylesterase, which hydrolyzes the pentyloxycarbonyl group to form 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR). unimi.it

Step 2 (Liver and Tumor Tissue): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR, Doxifluridine) by the enzyme cytidine (B196190) deaminase, which is found in the liver and various tumor tissues. unimi.it

Step 3 (Tumor Tissue): Finally, Doxifluridine (B1684386) is activated to the cytotoxic drug 5-fluorouracil (5-FU) by thymidine (B127349) phosphorylase (TP). This enzyme is often present in higher concentrations in tumor tissues compared to normal tissues, allowing for preferential activation of the drug at the tumor site. unimi.itnih.gov

The synthesis of Doxifluridine itself can be achieved through several routes. One method involves the reaction of 5-fluorouridine (B13573) with reagents like triphenylphosphite methiodide to create a 5'-iodo derivative, which is then reduced to the 5'-deoxy product. drugfuture.com Another approach involves the direct coupling of a silylated 5-fluorouracil base with an appropriately protected 5-deoxy-D-ribose derivative, followed by deprotection. google.comgoogle.com

Conjugation Strategies for Enhanced Delivery and Selectivity

To improve the therapeutic index of this compound (doxifluridine), various conjugation strategies have been developed. These approaches aim to enhance its delivery to tumor tissues and increase its selectivity, thereby minimizing exposure to healthy cells and mitigating side effects. Doxifluridine itself is a prodrug that is converted to the active cytotoxic agent 5-fluorouracil (5-FU) by thymidine phosphorylase (TP). wikipedia.orgnih.gov Since TP is more abundant in many tumor tissues compared to normal tissues, doxifluridine possesses a degree of inherent tumor selectivity. mdpi.com However, the presence of TP in healthy tissues, such as the liver and small intestine, can lead to systemic toxicity. wikipedia.orgnih.gov Conjugation strategies address this limitation by creating novel prodrugs or delivery systems that are activated by more specific features of the tumor microenvironment or by using targeted carriers.

Prodrugs Responsive to the Tumor Microenvironment

A significant strategy involves designing doxifluridine derivatives that are activated by conditions unique to the tumor microenvironment, such as hypoxia. mdpi.comnih.gov Researchers have synthesized novel derivatives by introducing nitro-containing moieties into the doxifluridine structure. mdpi.comresearchgate.net These compounds are designed to be stable in normal physiological conditions but are reduced and activated by nitroreductase (NTR) enzymes, which are highly expressed in the hypoxic regions of solid tumors. mdpi.comnih.gov

One such derivative, designated as compound 2c, incorporates nitrofuran fragments. mdpi.com This compound remains stable in various pH conditions and in plasma but is rapidly reduced in the presence of NTR. mdpi.comnih.gov The activation mechanism is designed for dual action: the NTR-mediated reduction is followed by the conversion to 5-FU by TP, theoretically concentrating the active drug's release within the tumor. nih.govresearchgate.net In vitro studies demonstrated that this compound exhibited excellent selective cytotoxicity in MCF-7 and HT29 cancer cell lines under hypoxic conditions. mdpi.comnih.gov

Table 1: Research Findings for Nitroreductase-Responsive Doxifluridine Derivative (Compound 2c)

| Feature | Research Finding | Source |

| Structure | Features nitrofuran fragments conjugated to the 5'-position of doxifluridine. | mdpi.comnih.gov |

| Activation | Requires dual action of nitroreductase (NTR) and thymidine phosphorylase (TP). | nih.govresearchgate.net |

| Stability | Stable in phosphate-buffered saline (PBS) and plasma at different pH values. | mdpi.comnih.gov |

| NTR Response | Rapidly reduced in the presence of NTR. | mdpi.comnih.gov |

| In Vitro Selectivity | Showed excellent hypoxic selectivity in MCF-7 and HT29 cell lines. | mdpi.comnih.gov |

| In Vivo Effect | Exhibited antitumor effects comparable to doxifluridine without significant toxic side effects. | mdpi.com |

Macromolecular and Nanoparticle Conjugates

Conjugating doxifluridine to macromolecules or encapsulating it within nanoparticles represents another major avenue for improving its pharmacological profile. These larger constructs can take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.

Polymeric Micelles: Doxifluridine has been incorporated into polymeric micelles. wjgnet.com These nanosized carriers can improve drug solubility and stability. wjgnet.com Studies have explored the co-delivery of doxifluridine with other chemotherapeutic agents, such as doxorubicin (B1662922) or SN-38, within the same micellar system, which demonstrated superior inhibition of colorectal cancer cell viability compared to micelles loaded with doxifluridine alone. wjgnet.com

Duplex Prodrugs: Another approach is the creation of duplex drugs where two different antimetabolites are covalently linked. For instance, 2'-deoxy-5-fluorouridine (5-FdU), a derivative of doxifluridine, has been conjugated with 3'-C-ethynylcytidine (ECyd). oncotarget.com This single molecule, 5-FdU-ECyd, is designed to be metabolized inside tumor cells, releasing two distinct cytotoxic compounds that can inhibit both DNA and RNA synthesis. oncotarget.com This strategy aims to achieve a synergistic anticancer effect and potentially overcome resistance mechanisms. oncotarget.com

Lipid Conjugation: The conjugation of fluoropyrimidine derivatives to lipids or their incorporation into liposomes is a strategy to alter pharmacokinetics and improve cellular uptake. nih.gov For example, a prodrug of the related compound 5-fluorouridine (5FUR) was developed by conjugating it with tryptophan (5FUR-W). nih.gov This modification enhanced its chemical stability and allowed for improved and flexible co-loading with doxorubicin into liposomes, demonstrating the potential for creating combination therapies within a single nanocarrier. nih.gov

Table 2: Overview of Macromolecular Conjugation Strategies for Doxifluridine and Related Compounds

| Conjugation Strategy | Carrier/Molecule | Example Compound/System | Intended Advantage | Source |

| Polymeric Micelles | Polymeric Nanoparticles | Co-delivery of doxifluridine and SN-38 | Enhanced solubility; Synergistic effect from co-delivery | wjgnet.com |

| Duplex Prodrugs | Covalent Linkage | 2'-deoxy-5-fluorouridylyl-(3'→5')-3'-C-ethynylcytidine (5-FdU-ECyd) | Monotherapeutic delivering two synergistic drugs; Overcoming chemoresistance | oncotarget.com |

| Lipid-Based Delivery | Liposomes | Co-encapsulation of 5FUR-W (a 5FUR prodrug) and Doxorubicin | Improved loading and stability; Combination therapy in a single vehicle | nih.gov |

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

A highly targeted and innovative approach is Gene-Directed Enzyme Prodrug Therapy (GDEPT). This strategy does not directly modify the doxifluridine molecule but instead modifies the tumor's environment to enhance drug activation locally. In one such system, human mesenchymal stem cells (hMSCs) were used as delivery vehicles. mdpi.com These stem cells are known to naturally migrate towards tumor sites. mdpi.com The hMSCs were genetically engineered to express the TP enzyme. mdpi.com When these TP-expressing hMSCs home to the tumor and the patient is administered doxifluridine, the prodrug is converted to cytotoxic 5-FU preferentially at the tumor site, thereby maximizing the anticancer effect while minimizing systemic toxicity. mdpi.com

Iii. Molecular and Cellular Mechanisms of Action of 3 Deoxy 5 Fluorouridine

Enzymatic Conversion Pathways to Active Fluoropyrimidine Metabolites

The activation of 3'-Deoxy-5-fluorouridine and its precursors is a multi-step process reliant on the activity of several key enzymes. The distribution and activity levels of these enzymes, particularly the higher concentrations in tumor tissues compared to normal tissues, form the basis for the targeted generation of the ultimate cytotoxic agent, 5-FU.

Uridine (B1682114) Phosphorylase (UPase) is a key enzyme in pyrimidine (B1678525) salvage pathways that also plays a significant role in the activation of fluoropyrimidines. imrpress.com UPase catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and is also capable of converting this compound to 5-FU. imrpress.comnih.gov The expression of UPase and its effect on fluoropyrimidine activation have been a focus of cancer research, as the enzyme's activity is often elevated in various tumor tissues compared to corresponding normal tissues. imrpress.com

Research using UPase gene knockout embryonic stem cells has definitively demonstrated the enzyme's role. In these cells, the concentration of 5'-dFUrd required to inhibit cell growth by 50% (IC50) was increased nearly 16-fold compared to wild-type cells, confirming that UPase is crucial for catalyzing the conversion of 5'-dFUrd to 5-FU. pharmgkb.orgcapes.gov.br Consequently, reduced UPase activity is considered a mechanism of cellular resistance to 5'-dFUrd. imrpress.com In studies with animal tumors, where UPase activity can be prominent, specific inhibitors of the enzyme were shown to block the phosphorolysis of 5'-dFUrd. jst.go.jp

Thymidine (B127349) Phosphorylase (TPase), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is another critical enzyme in the activation of this compound. imrpress.comtg.org.ausemanticscholar.org TPase catalyzes the phosphorolysis of 5'-dFUrd to generate 5-FU, a crucial step for the compound to exert its antiproliferative effects. imrpress.comwjgnet.comnih.gov The significance of TPase is particularly pronounced in human tumors, where its activity is often substantially higher than in adjacent normal tissues. jst.go.jpjst.go.jpnih.gov This differential expression provides a rationale for the tumor-selective accumulation of 5-FU. imrpress.com

Studies comparing pyrimidine nucleoside phosphorylase activities in human tissues have revealed that phosphorolytic activity towards thymidine (the natural substrate of TPase) is high in tumors, whereas activity towards uridine (the substrate for UPase) is comparatively low. jst.go.jp This suggests that TPase is the predominant enzyme responsible for the activation of 5'-dFUrd in human tumors. jst.go.jpnih.gov A partially purified TPase preparation from human lung cancer demonstrated a Michaelis constant (Km) value for 5'-dFUrd of 1.69 x 10⁻³ M, confirming it as a substrate for the enzyme. jst.go.jp

This compound itself is a metabolic product of orally administered fluoropyrimidine precursors, most notably capecitabine (B1668275). researchgate.netalfa-chemistry.comnih.gov The conversion of capecitabine into this compound involves a sequential, three-step enzymatic pathway designed to leverage the unique enzyme distribution in the liver and tumor tissues. nih.govdergipark.org.tr

Carboxylesterase (CES): After oral administration, capecitabine is designed to pass through the intestinal tract intact and undergo first-pass metabolism in the liver. nih.govnih.gov Here, it is hydrolyzed by carboxylesterase, an enzyme found almost exclusively in the liver, into an intermediate metabolite, 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR). nih.govresearchgate.netdergipark.org.tr

Cytidine (B196190) Deaminase (CDA): The intermediate 5'-DFCR is subsequently converted into this compound (5'-dFUrd). researchgate.netnih.gov This reaction is catalyzed by cytidine deaminase, an enzyme located in high concentrations in both the liver and various types of solid tumors. nih.govnih.gov

This sequential metabolism ensures that the final, crucial activation step from 5'-dFUrd to 5-FU occurs preferentially at the tumor site, where the activating enzyme, TPase, is most abundant. tg.org.aualfa-chemistry.comnih.gov

| Enzyme | Substrate(s) | Product(s) | Primary Location of Action |

|---|---|---|---|

| Carboxylesterase (CES) | Capecitabine | 5'-Deoxy-5-fluorocytidine (5'-DFCR) | Liver nih.govresearchgate.netdergipark.org.tr |

| Cytidine Deaminase (CDA) | 5'-Deoxy-5-fluorocytidine (5'-DFCR) | This compound (5'-dFUrd) | Liver, Tumor Tissue nih.govnih.gov |

| Uridine Phosphorylase (UPase) | This compound (5'-dFUrd) | 5-Fluorouracil (B62378) (5-FU) | Tumor & Normal Tissues imrpress.comnih.gov |

| Thymidine Phosphorylase (TPase) | This compound (5'-dFUrd) | 5-Fluorouracil (5-FU) | Tumor Tissue (preferentially) jst.go.jpjst.go.jpnih.gov |

Role of Thymidine Phosphorylase (TPase) in this compound Activation

Intracellular Anabolism of this compound Metabolites

Following the conversion of this compound to 5-FU, a series of intracellular anabolic reactions occur. This anabolism is essential, as 5-FU itself is not the final effector molecule. It must be converted into fluorinated nucleotides that interfere with critical cellular processes. nih.gov

The pivotal step in the mechanism of action of this compound is its conversion to 5-Fluorouracil (5-FU). researchgate.net This conversion is catalyzed by the enzymes uridine phosphorylase (UPase) and, more significantly in human tumors, thymidine phosphorylase (TPase). imrpress.comjst.go.jp The entire therapeutic premise of this compound and its precursors like capecitabine is based on the ability to generate 5-FU selectively within tumor tissues, which exhibit higher levels of TPase activity compared to normal tissues. tg.org.aunih.govalfa-chemistry.com This enzymatic conversion transforms the non-cytotoxic prodrug into its active form, initiating the cascade of events that lead to cell death. nih.govresearchgate.net The antineoplastic activity of 3'-dFUrd is therefore entirely dependent on this enzymatic conversion to 5-FU. researchgate.net

| Enzyme | Substrate | Kinetic Parameter (Km) | Source Tissue | Reference |

|---|---|---|---|---|

| Thymidine Phosphorylase (TPase) | 5'-Deoxy-5-fluorouridine | 1.69 mM | Human Lung Cancer | jst.go.jp |

| Nucleoside Phosphorylase (unspecified) | 5'-Deoxy-5-fluorouridine | 0.633 mM | Ehrlich Ascites Tumor Cells | researchgate.net |

Once 5-FU is formed, it enters the anabolic pathway of pyrimidine synthesis. nih.gov A primary mechanism of 5-FU activation involves its conversion to Fluorouridine Monophosphate (FUMP). nih.govlookchem.com This can be achieved through two main routes:

Direct Conversion: 5-FU can be directly converted to FUMP by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), using phosphoribosyl pyrophosphate as a cofactor. nih.govlookchem.comspandidos-publications.com

Indirect Conversion: Alternatively, 5-FU can be converted to the nucleoside fluorouridine (FUR) by UPase, which is then phosphorylated by uridine kinase (UK) to yield FUMP. nih.govlookchem.com

The generation of FUMP is a critical branch point in 5-FU's mechanism. FUMP is the precursor to 5-fluorouridine-5'-triphosphate (FUTP), a metabolite that can be incorporated into RNA, leading to disruptions in RNA processing and function. nih.govmdpi.complos.org Studies analyzing the intracellular metabolites of cells treated with 5'-dFUrd have confirmed the presence of FUMP in the acid-soluble fraction, following the initial conversion to 5-FU. researchgate.net

Generation of Fluorodeoxyuridine Monophosphate (FdUMP)

The formation of FdUMP from 5-FU, the initial metabolite of this compound, can proceed via two primary intracellular pathways. researchgate.net The production of FdUMP is critical as it is a potent inhibitor of thymidylate synthase. wikipedia.org

Pathway 1: The Thymidine Phosphorylase-Thymidine Kinase (TP-TK) Pathway This pathway, sometimes referred to as the salvage pathway, involves two enzymatic steps:

Conversion to Fluorodeoxyuridine (FUDR): 5-FU is first converted to 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) by the enzyme thymidine phosphorylase (TP). calis.edu.cnnih.gov

Phosphorylation to FdUMP: FUDR is then phosphorylated by thymidine kinase (TK) to form FdUMP. nih.govoncohemakey.com

Pathway 2: The Orotate Phosphoribosyltransferase-Ribonucleotide Reductase (OPRT-RR) Pathway This pathway involves a series of reactions that are analogous to the de novo synthesis of pyrimidines:

Conversion to Fluorouridine Monophosphate (FUMP): 5-FU is converted directly to fluorouridine monophosphate (FUMP) by the enzyme orotate phosphoribosyltransferase (OPRT), utilizing phosphoribosyl pyrophosphate (PRPP) as a cofactor. calis.edu.cnnih.gov

Phosphorylation to FUDP: FUMP is subsequently phosphorylated to fluorouridine diphosphate (B83284) (FUDP) by UMP/CMP kinase. oncohemakey.com

Reduction to FdUDP: The enzyme ribonucleotide reductase (RNR) then converts the ribonucleotide FUDP into the deoxyribonucleotide fluorodeoxyuridine diphosphate (FdUDP). calis.edu.cnoncohemakey.com

Dephosphorylation to FdUMP: Finally, FdUDP is dephosphorylated to yield FdUMP. oncohemakey.com

The relative contribution of each pathway can vary between different cell types. nih.gov

Formation of Fluorouridine Triphosphate (FUTP)

The generation of FUTP is a key RNA-directed mechanism of this compound's action, stemming from its initial conversion to 5-FU. The anabolic pathway proceeds through sequential phosphorylation steps:

Formation of FUMP: As in the OPRT-RR pathway, 5-FU is first converted to fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT). An alternative, indirect route involves the conversion of 5-FU to fluorouridine (FUR) by uridine phosphorylase (UP), followed by phosphorylation to FUMP by uridine kinase (UK). calis.edu.cn

Phosphorylation to FUDP: FUMP is then phosphorylated to fluorouridine diphosphate (FUDP) by UMP/CMP kinase. oncohemakey.com

Final Phosphorylation to FUTP: FUDP is further phosphorylated by pyrimidine diphosphate kinase to form the active metabolite fluorouridine triphosphate (FUTP). mdpi.comoncohemakey.com

This metabolite, FUTP, acts as a fraudulent nucleotide, mimicking uridine triphosphate (UTP). mdpi.comgosset.ai

Formation of Fluorodeoxyuridine Triphosphate (FdUTP)

The third active metabolite, Fluorodeoxyuridine Triphosphate (FdUTP), contributes to DNA-directed cytotoxicity. Its formation also begins with 5-FU and follows a path that partially overlaps with the generation of FdUMP and FUTP. mdpi.comcalis.edu.cn

Formation of FUMP and FUDP: The pathway initiates with the conversion of 5-FU to FUMP and then to FUDP, as described in the previous sections. calis.edu.cn

Conversion to FdUDP: Ribonucleotide reductase (RNR) acts on FUDP to produce fluorodeoxyuridine diphosphate (FdUDP). oncohemakey.com

Phosphorylation to FdUTP: FdUDP is then phosphorylated by nucleoside diphosphate kinases to generate fluorodeoxyuridine triphosphate (FdUTP). mdpi.comoncohemakey.com

FdUTP is a structural analog of deoxythymidine triphosphate (dTTP) and can be mistakenly used by DNA polymerases. mdpi.com

Biochemical and Cellular Targets of Active Fluoropyrimidine Metabolites

The three active metabolites generated from this compound—FdUMP, FUTP, and FdUTP—exert their cytotoxic effects by targeting fundamental cellular processes, namely DNA synthesis, DNA integrity, and RNA function. pharmgkb.org

Inhibition of Thymidylate Synthase (TS) by FdUMP

A primary mechanism of action for fluoropyrimidines is the potent inhibition of thymidylate synthase (TS) by FdUMP. calis.edu.cndovepress.com TS is a crucial enzyme in the de novo synthesis of pyrimidines, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). researchgate.netmdpi.com dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication and repair. calis.edu.cn

The inhibition mechanism involves the formation of a stable, covalent ternary complex between FdUMP, thymidylate synthase, and the folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF). researchgate.nettandfonline.comnih.govnih.gov FdUMP binds to the nucleotide-binding site of TS, and in the presence of CH₂THF, a covalent bond forms between the enzyme, the inhibitor, and the cofactor. researchgate.netrcsb.org This complex effectively locks the enzyme in an inactive state, preventing the normal substrate dUMP from binding and halting dTMP production. calis.edu.cnresearchgate.net This blockade leads to a depletion of the intracellular dTTP pool, an imbalance of deoxynucleotides, and an accumulation of dUTP, which collectively disrupt DNA synthesis and repair, ultimately leading to "thymineless" cell death. calis.edu.cnwikipedia.org

Misincorporation into Ribonucleic Acid (RNA)

The active metabolite fluorouridine triphosphate (FUTP) is structurally similar to the natural nucleotide uridine triphosphate (UTP). As a result, cellular RNA polymerases recognize FUTP as a substrate and incorporate it into various RNA species during transcription. mdpi.comgosset.aibccancer.bc.ca The consequences of this fraudulent incorporation are extensive and contribute significantly to the cytotoxicity of this compound. researchgate.netwiley.com

Research has shown that the misincorporation of FUTP into RNA can lead to:

Disruption of RNA Processing: The presence of fluorouracil in place of uracil can interfere with the normal processing of precursor ribosomal RNA (pre-rRNA) and the splicing of pre-messenger RNA (pre-mRNA). calis.edu.cn

Impaired RNA Function: It can alter the post-transcriptional modification and function of transfer RNAs (tRNAs) and small nuclear RNAs (snRNAs). calis.edu.cn

Inhibition of Ribosome Biogenesis: A key effect is the inhibition of the maturation of rRNA, which is essential for the assembly of ribosomes, the cellular machinery for protein synthesis. gosset.ai

Altered Ribonucleoprotein Complexes: Studies have shown that RNA containing 5-FU can sequester essential proteins, such as the exosome subunit Rrp6, altering the composition of ribonucleoprotein complexes and inhibiting RNA surveillance pathways that are meant to degrade aberrant transcripts. nih.gov

Misincorporation into Deoxyribonucleic Acid (DNA)

In addition to the inhibition of TS and RNA disruption, the metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into the DNA strand by DNA polymerases during replication. mdpi.combccancer.bc.caaacrjournals.org FdUTP competes with and substitutes for the natural nucleotide deoxythymidine triphosphate (dTTP). mdpi.com

The presence of the fluorouracil base in the DNA helix is a form of DNA damage. calis.edu.cn This triggers a response from the cell's DNA repair machinery. The base excision repair (BER) pathway, initiated by enzymes such as uracil-DNA glycosylase (UNG), attempts to remove the fraudulent base. pharmgkb.orgresearchgate.net However, in the presence of high FdUTP/dUTP to dTTP ratios caused by concurrent TS inhibition, the repair process can be futile. The gap may be re-filled with another FdUTP or dUTP molecule, leading to a repeating cycle of excision and repair. calis.edu.cn This futile cycle can result in the accumulation of DNA strand breaks, genomic instability, replication fork collapse, and ultimately, the induction of apoptosis (programmed cell death). calis.edu.cnpatsnap.comoncotarget.com

Interactive Data Tables

Table 1: Key Enzymes in the Metabolic Activation of this compound

Table 2: Active Metabolites and Their Cellular Targets

Induction of Deoxynucleotide Pool Imbalances

The cytotoxic effects of this compound (FdUrd), a derivative of 5-fluorouracil (5-FU), are significantly mediated through the induction of imbalances in the cellular deoxynucleotide (dNTP) pool. calis.edu.cnmdpi.com Once inside the cell, FdUrd is phosphorylated to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). patsnap.comnih.gov FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). calis.edu.cnpatsnap.comwikipedia.org

The inhibition of TS by FdUMP blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP, leading to a depletion of the dTMP pool and, consequently, a reduction in the levels of deoxythymidine triphosphate (dTTP). calis.edu.cnmdpi.com This depletion of dTTP creates a significant imbalance in the ratios of the other deoxynucleotides, such as dATP, dGTP, and dCTP. calis.edu.cnmdpi.com The altered ratios, particularly the dATP/dTTP ratio, severely disrupt the processes of DNA synthesis and repair, ultimately causing lethal DNA damage. calis.edu.cn

Furthermore, the inhibition of TS leads to an accumulation of its substrate, dUMP. calis.edu.cnmdpi.com This accumulation can result in increased levels of deoxyuridine triphosphate (dUTP). calis.edu.cnmdpi.com Both dUTP and the FdUrd metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be mistakenly incorporated into the DNA strand during replication. calis.edu.cn

Interference with DNA Replication and Repair Processes

This compound interferes with DNA replication and repair through multiple mechanisms, primarily stemming from the consequences of thymidylate synthase (TS) inhibition and the direct incorporation of its metabolites into DNA. The depletion of the deoxythymidine triphosphate (dTTP) pool and the concurrent accumulation of deoxyuridine triphosphate (dUTP) and fluorodeoxyuridine triphosphate (FdUTP) severely disrupt the fidelity and progression of DNA synthesis. calis.edu.cnmdpi.com

The imbalance in deoxynucleotide pools is a major contributor to replication stress and DNA damage. patsnap.com The scarcity of dTTP halts the normal progression of the replication fork, while the increased levels of dUTP and FdUTP lead to their misincorporation into newly synthesized DNA strands. calis.edu.cnnih.gov The presence of these unnatural bases in the DNA triggers a cascade of events that compromise genomic integrity. patsnap.com

Nucleoside analogs, including FdUrd, are known to interfere with DNA replication in several ways: by acting as chain terminators after being incorporated at the end of a nascent DNA strand, by being incorporated into the genome and restricting replication on the altered template, and by inhibiting essential metabolic pathways for nucleotide generation. nih.govplos.org

Disruption of Ribonucleic Acid Processing and Function

While the primary mechanism of this compound is often attributed to DNA-level damage, its metabolites also significantly disrupt the processing and function of ribonucleic acid (RNA). After cellular uptake, FdUrd can be metabolized to fluorouridine triphosphate (FUTP). patsnap.comnih.gov Due to its structural similarity to uridine triphosphate (UTP), FUTP is recognized by RNA polymerases and can be extensively incorporated into various RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). patsnap.comnih.gov

The incorporation of FUTP into RNA interferes with normal RNA processing and function. patsnap.comnih.gov This can lead to the production of aberrant RNA transcripts, which in turn can impair protein synthesis and lead to cell death. patsnap.com Specifically, the presence of 5-FU in RNA has been shown to inhibit the maturation of pre-rRNA into functional rRNA. mdpi.comnih.gov Studies in yeast have indicated that rRNA maturation is a significant target of 5-FU's cytotoxic effects. mdpi.com

Cellular Uptake and Intracellular Transport Mechanisms of this compound

Role of Nucleoside Transporters (e.g., ENT1, ENT2)

The entry of this compound (FdUrd) into cells is primarily mediated by specialized membrane proteins known as nucleoside transporters. nih.gov The two main families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). wiley.comwjgnet.com Both FdUrd and its related compound, trifluridine (B1683248) (FTD), are transported into cells by ENT1 and ENT2. nih.gov

Research has shown that both ENT1 and ENT2 are capable of transporting FdUrd across the cell membrane. nih.gov Inhibition studies using specific transporter inhibitors have confirmed the involvement of these transporters. For instance, the uptake of FdUrd in HCT116 cells was significantly reduced in the presence of dipyridamole (B1670753) (DPM), an inhibitor of both ENT1 and ENT2, and to a lesser extent by S-(4-nitrobenzyl)-6-thioinosine (NBMPR), a more selective inhibitor of ENT1. nih.govspandidos-publications.com This indicates that both transporters play a role in the cellular uptake of FdUrd.

ENTs are bidirectional transporters, meaning they can facilitate the movement of nucleosides both into and out of the cell, depending on the concentration gradient. wiley.com Immunohistochemical studies have shown that ENT1 and ENT2 are expressed on both the apical and basolateral membranes of human enterocytes, suggesting their involvement in the intestinal absorption and systemic distribution of nucleoside analogs. wiley.com The expression levels of these transporters can significantly influence the intracellular concentration and, consequently, the efficacy of FdUrd. A decreased expression of nucleoside transporters can be a mechanism of resistance to FdUrd. nih.gov

Table 1: Inhibition of FdUrd Uptake by Nucleoside Transporter Inhibitors in HCT116 Cells

| Inhibitor | Concentration | Inhibition of FdUrd Uptake | Transporters Inhibited |

|---|---|---|---|

| NBMPR | 1 µmol/l | Lower inhibition | Primarily ENT1 |

| DPM | 10 µmol/l | Higher inhibition | ENT1 and ENT2 |

Data derived from studies on HCT116 cells. nih.govspandidos-publications.com

Modulating Cellular Permeability and Accumulation

The cellular permeability and subsequent intracellular accumulation of this compound (FdUrd) are critical determinants of its pharmacological activity. These processes are largely governed by the expression and function of nucleoside transporters, as well as by the intracellular metabolic trapping of the drug. nih.gov

The prodrug approach is a strategy that can be used to modulate the membrane permeability of drugs like FdUrd. mdpi.com For example, capecitabine is an orally administered prodrug that is ultimately converted to 5-fluorouracil (5-FU), the parent compound of FdUrd. mdpi.comdrugbank.com This strategy enhances the bioavailability of the active drug. mdpi.com

The expression levels of nucleoside transporters such as ENT1 and ENT2 directly impact the influx of FdUrd into cells. wiley.comnih.gov Higher expression of these transporters can lead to increased intracellular accumulation of the drug. Conversely, decreased expression or function of these transporters can limit drug uptake and contribute to cellular resistance. nih.gov The bidirectional nature of ENTs also means they can facilitate the efflux of FdUrd from the cell, which can reduce its intracellular concentration and cytotoxic effect. wiley.com

Table 2: Factors Influencing Cellular Permeability and Accumulation of this compound

| Factor | Effect on Permeability/Accumulation | Mechanism |

|---|---|---|

| Expression of Nucleoside Transporters (ENT1, ENT2) | Increases influx | Facilitates transport across the cell membrane. wiley.comnih.gov |

| Prodrug Strategy (e.g., Capecitabine) | Enhances bioavailability | Improves absorption and delivery of the active compound. mdpi.comdrugbank.com |

| Intracellular Phosphorylation (by Thymidine Kinase) | Increases accumulation | Traps the drug inside the cell in its phosphorylated form. nih.govnih.gov |

| Efflux via ENTs | Decreases accumulation | Transports the drug out of the cell down its concentration gradient. wiley.com |

Iv. Mechanisms of Cellular Resistance to 3 Deoxy 5 Fluorouridine and Its Active Metabolites

Alterations in Enzymatic Activation Pathways

The conversion of 5'-DFUR to its active metabolite, 5-fluorouracil (B62378) (5-FU), is a critical step for its anticancer activity. Cellular resistance can emerge when the enzymes involved in this activation process are compromised.

Decreased Uridine (B1682114) Phosphorylase Activity

Uridine phosphorylase (UPase) is a key enzyme in the pyrimidine (B1678525) salvage pathway and plays a significant role in the activation of 5'-DFUR by converting it to 5-FU. imrpress.comcapes.gov.br A reduction in UPase activity is a recognized mechanism of cellular resistance to fluoropyrimidines. imrpress.com Studies using UPase gene knockout embryonic stem (ES) cells have provided direct evidence for the enzyme's role in 5'-DFUR activation. In these knockout cells, the 50% inhibitory concentration (IC50) for 5'-DFUR was nearly 16-fold higher than in wild-type cells, demonstrating that the absence of UPase significantly diminishes the drug's cytotoxic effect. capes.gov.br This resistance is attributed to the cell's inability to efficiently catalyze the conversion of 5'-DFUR to the active 5-FU. capes.gov.br Further research with UPase knockout mice confirmed these findings, showing that these mice were more resistant to the toxic effects of 5'-DFUR compared to their wild-type counterparts. dtic.mil

Inefficient Thymidine (B127349) Phosphorylase Activity

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is another crucial enzyme that catalyzes the conversion of 5'-DFUR to 5-FU. imrpress.comwjgnet.comnih.gov The level of TP activity within tumor cells can, therefore, dictate their sensitivity to 5'-DFUR. capes.gov.brfrontiersin.org While high levels of TP are often associated with increased sensitivity to 5'-DFUR due to efficient prodrug activation, inefficient or low TP activity can lead to resistance. capes.gov.brwjgnet.com The enzymatic activity of TP is considered indispensable for the activation of 5'-DFUR to its active forms within the tumor. wjgnet.com Consequently, tumors with inherently low TP expression or activity may exhibit intrinsic resistance to 5'-DFUR, as the conversion to cytotoxic 5-FU is limited. wjgnet.com

Elevated Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Activity

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism (breakdown) of 5-FU, the active metabolite of 5'-DFUR. oaepublish.com DPD converts 5-FU into an inactive metabolite, dihydrofluorouracil. nih.gov Over 80% of an administered dose of 5-FU is typically catabolized by DPD, which significantly influences the amount of 5-FU available for its anticancer effects. oaepublish.comnih.gov Elevated DPD activity within tumor cells is a well-documented mechanism of resistance to fluoropyrimidines. iiarjournals.org High DPD expression and activity lead to rapid degradation of 5-FU, reducing its intracellular concentration and thereby diminishing its cytotoxic potential. nih.goviiarjournals.org Studies have shown a significant correlation between high DPD mRNA expression and resistance to 5-FU in vitro. oaepublish.com For instance, in breast cancer, DPD enzyme activity was significantly higher in chemoresistant groups compared to chemosensitive groups. Similarly, in gastrointestinal cancer cell lines, cells with lower DPD mRNA and protein levels tended to be more sensitive to 5-FU. wjgnet.com

Table 1: Impact of DPD Activity on 5-FU Sensitivity in Breast Cancer

| Group | DPD Enzyme Activity (pmol/mg per min) |

| Chemosensitive | 56.11 ± 8.45 |

| Chemoresistant | 77.44 ± 5.97 |

This table illustrates that DPD enzyme activity was significantly lower in the group sensitive to FU-based chemotherapy compared to the resistant group (p < 0.0442). Data sourced from Experimental Oncology.

Modifications in Target Enzyme Expression and Activity

Once 5'-DFUR is converted to its active forms, such as fluorodeoxyuridine monophosphate (FdUMP), these metabolites exert their cytotoxic effects by inhibiting key enzymes involved in DNA synthesis. Resistance can arise if these target enzymes are altered.

Thymidylate Synthase Overexpression and Gene Amplification

Thymidylate synthase (TS) is the primary target of FdUMP, the active metabolite derived from 5'-DFUR. mdpi.comwjgnet.com TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. iiarjournals.orgnih.gov FdUMP inhibits TS, leading to a depletion of dTMP, inhibition of DNA synthesis, and ultimately, cell death. iiarjournals.orgmdpi.com

A major mechanism of acquired resistance to fluoropyrimidines is the overexpression or gene amplification of TS. nih.govnih.govoncotarget.com Increased levels of TS protein and enzymatic activity in cancer cells correlate with 5-FU resistance. mdpi.comoncotarget.com When TS is overexpressed, higher concentrations of FdUMP are required to achieve the same level of enzyme inhibition and cytotoxicity. nih.gov This can be due to gene amplification of the TYMS gene, which is associated with innate resistance to fluoropyrimidines. nih.gov Furthermore, persistent treatment with 5-FU can induce the expression of TS, contributing to the development of acquired resistance. oncotarget.com

Altered Thymidine Kinase Levels and Activity

Thymidine kinase (TK) is an enzyme in the thymidine salvage pathway that phosphorylates thymidine to help produce dTMP. nih.gov While the primary mechanism of 5'-DFUR involves the inhibition of TS, the salvage pathway involving TK can potentially compensate for the resulting dTMP deficiency, representing a mechanism of resistance. nih.gov

Increased Deoxyuridine Triphosphatase Activity

Deoxyuridine triphosphatase (dUTPase) is a key enzyme that plays a "gatekeeper" role in maintaining the integrity of DNA. nih.gov Its primary function is to hydrolyze deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP), thereby preventing the misincorporation of uracil (B121893) into DNA. nih.govresearchgate.net This function is also critical in the context of fluoropyrimidine-based therapies.

The active metabolites of 3'-Deoxy-5-fluorouridine can lead to the formation of fluorodeoxyuridine triphosphate (FdUTP). mdpi.comresearchgate.net Both dUTP and FdUTP can be erroneously incorporated into DNA by DNA polymerases, especially when the normal pool of deoxythymidine triphosphate (dTTP) is depleted due to thymidylate synthase (TS) inhibition. researchgate.netnih.gov This incorporation leads to DNA damage and strand breaks, contributing to the drug's cytotoxic effects. researchgate.net

dUTPase can also efficiently degrade FdUTP, preventing its incorporation into the genome. nih.gov Consequently, elevated dUTPase activity represents a significant mechanism of resistance. researchgate.netnih.gov By rapidly converting both dUTP and FdUTP to their monophosphate forms, high levels of dUTPase limit the accumulation of these damaging substrates, thereby mitigating DNA damage and reducing the efficacy of the fluoropyrimidine treatment. nih.govresearchgate.net Research has indicated that high dUTPase expression can cause resistance to 5-FU, suggesting that therapies targeting this compound could be less effective in tumors with elevated levels of this enzyme. nih.gov

Aberrations in Nucleic Acid Metabolism and Repair Mechanisms

Alterations in the complex network of nucleic acid synthesis and repair are central to the development of resistance against this compound and its metabolites. Cancer cells can adapt by activating alternative pathways for nucleotide synthesis or by developing deficiencies in repair mechanisms that would otherwise trigger cell death in response to drug-induced DNA damage.

Activation of Deoxythymidine Salvage Pathways

The primary mechanism of action for the active metabolites of this compound is the inhibition of thymidylate synthase (TS), which blocks the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.govacs.org However, cells possess an alternative route for obtaining thymidine: the salvage pathway. This pathway allows cells to recycle thymidine from the extracellular environment and convert it into dTMP through the action of thymidine kinase (TK). researchgate.netnih.gov

Activation or upregulation of this salvage pathway is a well-established mechanism of resistance to TS inhibitors. researchgate.netnih.gov When the de novo pathway is blocked, cancer cells can compensate by increasing their reliance on salvaged thymidine, thereby circumventing the effects of the drug and replenishing the dTTP pools necessary for DNA replication and repair. nih.gov

Key findings related to this resistance mechanism include:

Thymidine Kinase 1 (TK1): TK1 is a crucial enzyme in the salvage pathway, and its expression is often upregulated in tumor tissues. nih.gov Evidence suggests that an increase in TK1 activity can contribute to resistance, while TK-deficient tumors show increased sensitivity to TS inhibitors. iiarjournals.org Conversely, downregulation of TK1 can result in ineffective therapy. nih.gov

[¹⁸F]FLT Imaging: Positron Emission Tomography (PET) using 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) can visualize TK1 activity. Studies have shown that an increase in [¹⁸F]FLT uptake (a "flare") after treatment with TS inhibitors like 5-FU may indicate an upregulation of the salvage pathway as a response to the therapy. iiarjournals.org This flare has been associated with a poor treatment response in some cancers, suggesting the salvage pathway is actively circumventing the drug's effects. iiarjournals.org

DNA Mismatch Repair Deficiencies

The DNA Mismatch Repair (MMR) system is responsible for correcting errors made during DNA replication. nih.gov This system also plays a critical, albeit paradoxical, role in the cytotoxicity of fluoropyrimidines. The incorporation of 5-FU's metabolites into DNA creates abnormal base pairs that are recognized by the MMR system. nih.govplos.org

In MMR-proficient cells, the recognition of this fluoropyrimidine-containing DNA triggers a futile cycle of repair. The MMR system attempts to excise the lesion, but due to the persistent presence of the drug and depleted dTTP pools, the incorrect base is often re-inserted. This continuous, unsuccessful repair process leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. researchgate.netplos.org

However, cells with a deficient MMR (dMMR) system fail to recognize the incorporated fluoropyrimidine. nih.gov This lack of recognition allows the cells to tolerate the drug-induced DNA damage, preventing the activation of the futile repair cycle and subsequent cell death. nih.gov Consequently, dMMR is a significant predictor of resistance to 5-FU-based chemotherapy. nih.govplos.org

Key research points include:

Survival Advantage: Studies have shown that MMR-deficient colon cancer cell lines have a distinct survival advantage and demonstrate relative tolerance when treated with 5-FU compared to their MMR-proficient counterparts. nih.gov

Role of hMutSα and hMutSß: Both the hMutSα and hMutSß MMR complexes have been shown to participate in recognizing 5-FU incorporated into DNA. plos.org Cells with intact MMR, possessing both complexes, show the greatest cytotoxicity from 5-FU, whereas cells lacking these complexes are more resistant. plos.org

Cellular Transport and Efflux Modulations

The efficacy of any drug is contingent upon its ability to reach and remain at its intracellular target at a sufficient concentration. Resistance to this compound can therefore arise from mechanisms that either limit its entry into the cell or actively expel it and its metabolites, thereby reducing their accumulation.

Reduced Intracellular Accumulation of Fluoropyrimidines

A fundamental mechanism of drug resistance involves altering the transport of drugs across the cell membrane. Reduced intracellular accumulation of fluoropyrimidines can severely diminish their therapeutic effect. nih.govfrontiersin.org This reduction can be caused by decreased activity of influx transporters responsible for bringing the drug into the cell or by the upregulation of efflux pumps that actively remove it. frontiersin.orgplos.org

Studies in human lymphocytic and breast cancer cell lines have demonstrated that resistance to fluoropyrimidines is directly linked to a decrease in their intracellular levels. nih.govnih.govaacrjournals.org For instance, in an arabinosylcytosine-resistant H9 cell line that showed cross-resistance to fluoropyrimidines, the accumulation of 5-fluoro-2'-deoxyuridine (B1346552) (FdUR) was reduced to as little as 0.9% compared to the parental cell line. nih.gov This was attributed to altered cellular drug transport and lower activities of the activating enzymes thymidine kinase and uridine kinase. nih.gov

| Compound | Resistant Cell Line | Accumulation (% of Parental H9 Cells) | Fold Resistance |

|---|---|---|---|

| 5-fluorouridine (B13573) (FUR) | H9-araC0.05 | 2.2% | 83.3-fold |

| H9-araC0.5 | 0.2% | 266.7-fold | |

| 5-fluoro-2'-deoxyuridine (FdUR) | H9-araC0.05 | 15.6% | 21-fold |

| H9-araC0.5 | 0.9% | 80-fold |

Role of Multidrug Resistance Proteins

Multidrug resistance (MDR) proteins are a family of ATP-binding cassette (ABC) transporters that function as efflux pumps, actively extruding a wide variety of compounds, including anticancer drugs, from the cell. mdpi.com Overexpression of these proteins is a common mechanism of both intrinsic and acquired drug resistance. mdpi.comwjgnet.com

Several MDR proteins have been implicated in resistance to fluoropyrimidines:

Multidrug Resistance Protein 5 (MRP5/ABCC5): Studies have shown that MRP5 confers resistance to 5-FU. nih.gov Crucially, MRP5 does not transport 5-FU or its deoxynucleoside form directly, but rather transports its monophosphorylated metabolites, such as 5-fluoro-2'-dUMP (5-FdUMP). nih.gov By pumping out this key active metabolite, MRP5 prevents it from inhibiting its target, thymidylate synthase. Overexpression of MRP5 in tumors may therefore contribute significantly to 5-FU drug resistance. nih.gov

Multidrug Resistance Protein 8 (MRP8/ABCC11): MRP8 has been shown to confer resistance to pyrimidine analogs, including 5'-deoxy-5'-fluorouridine. scholaris.ca

P-glycoprotein (P-gp/MDR1/ABCB1): While P-gp is a major driver of multidrug resistance, its interaction with fluoropyrimidines is complex. mdpi.com Interestingly, one study found that this compound (dFUrd) was surprisingly more active in cells with high P-gp expression. nih.gov The same study reported that dFUrd could enhance the uptake and cytotoxicity of daunorubicin, a known P-gp substrate, in MDR-positive cells, suggesting a potential interaction with the P-gp pump. nih.gov

The overexpression of these efflux pumps limits the ability of this compound's active metabolites to reach and sustain effective concentrations within the cancer cell, thereby providing a powerful mechanism for drug resistance. frontiersin.org

| Parameter | Value |

|---|---|

| Substrate | 5-fluoro-2'-dUMP (5-FdUMP) |

| Km (Michaelis Constant) | 1.1 mmol/L |

| Vmax (Maximum Velocity) | 439 pmol/min/mg protein |

Cellular Phenotypic Changes Associated with Resistance

Epithelial-to-Mesenchymal Transition (EMT)

The Epithelial-to-Mesenchymal Transition (EMT) is a fundamental biological process in which epithelial cells, characterized by their cell-to-cell adhesion and polarity, undergo a transformation to acquire a mesenchymal phenotype. nih.govmdpi.com This change results in cells with enhanced migratory capabilities, invasiveness, and a notable resistance to apoptosis and chemotherapeutic agents. nih.govmdpi.com A growing body of evidence indicates a strong association between the EMT phenotype and acquired resistance to 5-FU in various cancer models. semanticscholar.orgnih.govoncotarget.com

Cells that have undergone EMT typically exhibit a loss of epithelial characteristics and gain features of mesenchymal cells. spandidos-publications.com This transition is a key factor in tumor progression, metastasis, and the development of drug resistance. frontiersin.org Studies have consistently shown that cancer cells resistant to 5-FU display molecular and morphological changes indicative of EMT. semanticscholar.orgnih.gov For example, 5-FU-resistant colon cancer cells often lose their typical cobblestone-like epithelial appearance and adopt a more scattered, spindle-shaped morphology with increased intercellular spacing. nih.govresearchgate.net This phenotypic shift is accompanied by an enhanced capacity for migration and invasion. researchgate.netfrontiersin.org

The molecular hallmarks of EMT involve the downregulation of epithelial markers and the upregulation of mesenchymal markers. mdpi.com

E-cadherin: A key component of adherens junctions that maintains cell-to-cell adhesion in epithelial tissues. Its loss is a classic feature of EMT. nih.gov Studies on 5-FU-resistant colon cancer cell lines, such as HCT-8 and HT-29, consistently show a significant reduction in E-cadherin expression compared to their drug-sensitive parental cells. spandidos-publications.comnih.gov

Mesenchymal Markers: The acquisition of a mesenchymal phenotype is marked by the increased expression of proteins like N-cadherin, Vimentin, and Fibronectin. spandidos-publications.comnih.govfrontiersin.org Research has demonstrated that 5-FU-resistant cells exhibit elevated levels of these markers. For instance, 5-FU-resistant HT-29 cells show increased fibronectin, while resistant HCT15 and HCT-8 cells show upregulation of N-cadherin and vimentin, respectively. spandidos-publications.comnih.govfrontiersin.org

This transition is orchestrated by a group of master transcription factors, including Twist, Snail, Slug, and ZEB1/2. nih.govmdpi.com These factors repress the expression of epithelial genes, such as E-cadherin, while activating genes that promote the mesenchymal state. mdpi.com In 5-FU-resistant HT-29 cells, a marked increase in the expression of Twist, Zeb1, and Zeb2 has been observed, linking these transcription factors directly to the EMT-driven resistance phenotype. nih.gov

Several critical signaling pathways have been implicated in the induction of EMT and subsequent drug resistance. spandidos-publications.com These include pathways such as TGF-β, Wnt, Notch, Hedgehog, and PI3K/AKT. spandidos-publications.comnih.govfrontiersin.org For example, the Hedgehog signaling pathway has been shown to be involved in the EMT phenotype observed in 5-FU-resistant HCT-8 colon cancer cells. spandidos-publications.com Similarly, the PI3K/AKT/GSK3β pathway has been found to regulate EMT and apoptosis, contributing to 5-FU resistance in colorectal cancer cells. frontiersin.org

Table 1: Changes in EMT Marker Expression in 5-FU-Resistant Cancer Cell Lines

This table summarizes the observed changes in the expression of key epithelial and mesenchymal markers in various colon cancer cell lines that have developed resistance to 5-Fluorouracil (5-FU).

| Cell Line | Resistance Model | Epithelial Marker (Change) | Mesenchymal Marker(s) (Change) | Associated Transcription Factors (Change) | Source(s) |

| HT-29 | 5-FU-Resistant | E-cadherin (Downregulated) | Fibronectin (Upregulated) | Twist, Zeb1, Zeb2 (Upregulated) | nih.gov |

| HCT15 | HCT15/FU | E-cadherin (Downregulated) | N-cadherin (Upregulated) | Not Specified | frontiersin.org |

| HCT-8 | HCT-8/5-FU | E-cadherin (Downregulated) | Vimentin (Upregulated) | Not Specified | spandidos-publications.com |

| DLD-1 | 5FUr DLD1 | E-cadherin (Downregulated) | Vimentin, N-cadherin (Upregulated) | Snail, Slug, Twist (Upregulated) | researchgate.net |

| HCT116 | HCT116/R | Not Specified | Not Specified (Showed EMT characteristics) | Not Specified | oncotarget.com |

V. Preclinical Research Models and Evaluation Strategies for 3 Deoxy 5 Fluorouridine

In Vitro Cell Culture Models for Compound Efficacy and Metabolic Studies

In vitro cell culture systems have been fundamental in elucidating the cytotoxic effects and metabolic pathways of 3'-dFUR across a range of cancer types.

Human Cancer Cell Lines

A diverse panel of human cancer cell lines has been employed to investigate the activity of 3'-dFUR. These studies have revealed differential sensitivity and metabolic processing of the compound.

B lymphocytes: Studies on cultured human B lymphocytes have shown that they are sensitive to 3'-dFUR. nih.gov These cells are capable of metabolizing 3'-dFUR to 5-fluorouracil (B62378) (5-FU), a key step in its activation. nih.gov The conversion rate in B cells is significant, with approximately 60% of 3'-dFUR being converted to 5-FU. nih.gov This metabolic activation is attributed to the presence of uridine (B1682114) phosphorylase activity in these cells. nih.gov

HeLa (Cervical Cancer): The HeLa cell line has been used to assess the inhibitory effects of fluoropyrimidines. caymanchem.com

KB (Oral Epidermoid Carcinoma): The KB cell line is another model used in the evaluation of fluoropyrimidine cytotoxicity.

MCF-7 (Breast Cancer): Research on the MCF-7 breast cancer cell line demonstrated that sensitivity to 3'-dFUR is linked to the expression of thymidine (B127349) phosphorylase (dThdPase). nih.gov Transfection of MCF-7 cells with the dThdPase cDNA resulted in a significant increase in sensitivity to 3'-dFUR, with up to a 165-fold increase observed. nih.gov This highlights the crucial role of dThdPase in the metabolic activation of 3'-dFUR to 5-FU. nih.gov The baseline dThdPase activity in wild-type MCF-7 cells is comparable to the lower end of expression found in breast tumors. nih.gov

Colon Cancer Cell Lines (HT29, SW620, CaCo2, HT116): Several colon cancer cell lines have been instrumental in understanding the efficacy of 3'-dFUR and its prodrugs.

HT29: This cell line has been used in studies evaluating the cytotoxic effects of various anticancer agents. turkjps.org

SW620: The SW620 cell line has been utilized in chemosensitivity studies. researchgate.net

HCT116: HCT116 cells have been extensively used in xenograft models to study the in vivo efficacy of fluoropyrimidines. nih.govesmed.org These cells are susceptible to treatment with capecitabine (B1668275), a prodrug that is ultimately converted to 5-FU via 3'-dFUR. esmed.org

Osteosarcoma and Fibrosarcoma Cell Lines (143B, HLF, HLF-R): The human fibrosarcoma cell line HLF and its 5-FU-resistant subline, HLF-R, have been used to study mechanisms of resistance.

Murine Leukemia Cell Lines (e.g., L1210)

The murine leukemia cell line L1210 has been a valuable tool in contrasting the metabolic activation of 3'-dFUR with that of human cells.

L1210: In stark contrast to human B lymphocytes, L1210 cells are resistant to 3'-dFUR. nih.gov This resistance is attributed to their inability to convert 3'-dFUR to 5-FU, as they have undetectable levels of the necessary phosphorylase activity. nih.govmdpi.com While sensitive to 5-FU itself, 3'-dFUR remains largely as the unchanged drug within L1210 cells. nih.gov However, some studies have reported inhibitory activity of fluoropyrimidines against L1210 cells. caymanchem.commedchemexpress.com

Chinese Hamster Ovary (CHO) Cell Systems

Chinese Hamster Ovary (CHO) cells have been used to evaluate the growth-inhibitory effects of 3'-dFUR and its derivatives. nih.govnih.gov These cells, known for their use in producing recombinant proteins, provide a stable system for assessing cytotoxicity. fishersci.co.ukevitria.com Studies have shown that certain prodrugs of 2'-deoxy-5-fluorouridine 5'-monophosphate (FdUMP) can inhibit the growth of CHO cells. nih.govnih.gov

In Vivo Animal Models for Pharmacological Characterization

Animal models have been essential for characterizing the antitumor activity and therapeutic index of 3'-dFUR in a whole-organism context.

Xenograft Models with Human Tumor Cells

Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been widely used to assess the in vivo efficacy of 3'-dFUR and its prodrugs.

Human Colon Cancer Xenografts: Models using human colon cancer cell lines such as HCT116, COLO205, and WiDr have been employed. nih.gov Studies with capecitabine, which is metabolized to 3'-dFUR, showed that it was effective in HCT116 and COLO205 models. nih.gov The efficacy in these models was associated with higher levels of 5-FU in the tumors compared to plasma and muscle. nih.gov The WiDr model, however, was found to be refractory, which was linked to inefficient conversion of 3'-dFUR to 5-FU within the tumor tissue. nih.gov

Human Breast Cancer Xenografts: The MX-1 human mammary carcinoma xenograft has shown marked antitumor activity when treated with 3'-dFUR. jst.go.jp This model has been valuable in demonstrating the potential of 3'-dFUR against breast cancer. capes.gov.br

Induced Tumor Models (e.g., rat mammary tumors)

Chemically induced tumor models in rats provide a system to study tumorigenesis and therapeutic interventions in an immunocompetent host.

Rat Mammary Tumors: Mammary tumors induced by chemicals like 7,12-dimethylbenz(a)anthracene (DMBA) in rats have been used to evaluate the antitumor effects of fluoropyrimidines. researchgate.netveterinaryworld.orgnih.gov Studies comparing 3'-dFUR and 5-FU in rats with transplanted dimethylhydrazine-induced colon tumors showed that 3'-dFUR had a better therapeutic index. nih.gov

Table of Research Findings in Preclinical Models:

| Model System | Cell Line/Tumor Type | Key Findings |

| In Vitro | ||

| Human | B lymphocytes | Sensitive to 3'-dFUR; metabolizes it to 5-FU via uridine phosphorylase. nih.gov |

| Human | MCF-7 (Breast Cancer) | Sensitivity to 3'-dFUR is increased by thymidine phosphorylase expression. nih.gov |

| Human | HCT116 (Colon Cancer) | Susceptible to capecitabine, a prodrug of 3'-dFUR. esmed.org |

| Murine | L1210 (Leukemia) | Resistant to 3'-dFUR due to lack of phosphorylase activity for conversion to 5-FU. nih.govmdpi.com |

| Hamster | CHO (Ovary) | Used to evaluate growth inhibition by 3'-dFUR derivatives. nih.govnih.gov |

| In Vivo | ||

| Xenograft | MX-1 (Human Breast) | 3'-dFUR demonstrates marked antitumor activity. jst.go.jp |

| Xenograft | HCT116, COLO205 (Human Colon) | Capecitabine (prodrug of 3'-dFUR) is effective, leading to high tumor concentrations of 5-FU. nih.gov |

| Induced | Rat Mammary Tumors | 3'-dFUR shows a better therapeutic index compared to 5-FU. nih.gov |

Comparative Metabolic Studies Across Animal Species (e.g., rats, mice, monkeys)

The preclinical evaluation of 3'-Deoxy-5-fluorouridine (doxifluridine) relies on various animal models to understand its pharmacokinetic profile. The metabolism of doxifluridine (B1684386), a prodrug of 5-fluorouracil (5-FU), shows notable variations across different species, which is critical for extrapolating data to human clinical scenarios. The primary metabolic activation step for doxifluridine is its conversion to the active cytotoxic agent 5-FU, a reaction catalyzed by the enzyme thymidine phosphorylase (TP). nih.gov

Studies investigating the metabolic pathways of the parent compound capecitabine, which is enzymatically converted first to 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR) and then to doxifluridine (5'-deoxy-5-fluorouridine or 5'-DFUR), provide significant insights into the species-specific metabolism relevant to doxifluridine. The subsequent conversion to 5-FU is dependent on cytidine (B196190) deaminase (CDA) and thymidine phosphorylase (TP). nih.gov

In monkeys , the metabolic enzyme profile for capecitabine activation is quite similar to that in humans, making them a suitable animal model for safety and metabolic studies. nih.govjst.go.jp Following oral administration of capecitabine to monkeys, 5'-DFUR (doxifluridine) and the intact drug are the predominant forms found in plasma. jst.go.jp The activities of the three key enzymes—carboxylesterase, cytidine deaminase, and thymidine phosphorylase—in monkeys show patterns comparable to humans. jst.go.jp

In mice , all three enzymes necessary to generate 5-FU from capecitabine are present. jst.go.jp However, there are differences in enzyme kinetics and distribution compared to humans and monkeys. For instance, mice exhibit non-Michaelis-Menten kinetics for cytidine deaminase activity and a different inhibition pattern by its inhibitor, tetrahydrouridine (B1681287) (THU). nih.gov After capecitabine administration in mice, 5'-DFCR and the intact drug are the main components in plasma, with lower levels of 5'-DFUR. jst.go.jp

Rats exhibit very low cytidine deaminase activity, which is a significant deviation from the metabolic pathway in humans and monkeys. nih.govjst.go.jp This enzymatic difference can alter the metabolic profile and the subsequent therapeutic and toxicological outcomes. Pharmacokinetic studies in rats have shown that both doxifluridine and its metabolite 5-FU are subject to nonlinear elimination kinetics, with metabolism becoming saturated at more rapid administration rates.

Studies involving the direct administration of doxifluridine to beagle dogs have also been conducted. These studies characterized the pharmacokinetic properties of doxifluridine and its primary metabolites, 5-FU and 5-fluorouridine (B13573) (5-FUrd), providing a model to understand the relationship between the parent drug and its active metabolites.

Table 1: Comparative Metabolic Features of this compound (and its Precursor Capecitabine) Across Species

| Parameter | Monkeys | Mice | Rats | Source |

|---|---|---|---|---|

| Overall Suitability as a Model for Humans | Considered a suitable model due to similar metabolic enzyme profiles. | Possesses all necessary enzymes, but with different kinetics and distribution. | Considered a less suitable model due to very low cytidine deaminase activity. | nih.govjst.go.jp |

| Key Enzyme Activity (Cytidine Deaminase) | Similar Km values and inhibition patterns to humans. | Shows non-Michaelis-Menten kinetics and different inhibition patterns. | Very low activity. | nih.gov |

| Key Enzyme Activity (Thymidine Phosphorylase) | Km values are similar to humans. | Km values are similar to humans. | Km values are similar to humans. | nih.gov |

| Predominant Plasma Metabolites (from Capecitabine) | 5'-DFUR (Doxifluridine) and intact drug. | 5'-DFCR and intact drug. | Data less comparable due to low CDA activity. | jst.go.jp |

Development and Characterization of Drug-Resistant Cell Lines

The development of drug resistance is a primary obstacle in cancer chemotherapy. To investigate the mechanisms underlying resistance to this compound and other fluoropyrimidines, drug-resistant cancer cell lines are established and characterized in preclinical research. nih.govkarger.com These in vitro models are crucial for identifying resistance biomarkers and developing strategies to overcome resistance. mdpi.comresearchgate.net